3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide, commonly referred to as TP-472, is a small molecule inhibitor of bromodomain-containing proteins 7 and 9 (BRD7/9) [, , ]. These proteins are epigenetic regulators, meaning they influence gene expression without altering the underlying DNA sequence. TP-472 acts by binding to the bromodomains of BRD7/9, preventing them from interacting with acetylated lysine residues on histones and other proteins. This disruption of BRD7/9 function can lead to changes in gene expression and downstream cellular processes. In scientific research, TP-472 is used as a chemical probe to investigate the role of BRD7/9 in various biological contexts, including cancer development and progression [, ].
TP-472 was developed through a collaborative effort between Takeda Pharmaceutical Company and the Structural Genomics Consortium. It is classified as a chemical probe targeting bromodomain-containing proteins, which are involved in epigenetic regulation. The compound is distinct from previously available bromodomain inhibitors, offering a different chemotype with favorable pharmacokinetic properties suitable for in vivo applications .
The synthesis of TP-472 involves several key steps:
Industrial production would follow similar synthetic routes but optimized for larger scale production, focusing on yield and purity through advanced purification systems.
TP-472 features a complex molecular structure characterized by a pyrrolopyrimidine core linked to an amide group. The specific molecular formula, molecular weight, and structural representation are critical for understanding its interactions with biological targets:
The three-dimensional conformation of TP-472 allows it to selectively bind to bromodomains, facilitating its mechanism of action against cancer cells .
TP-472 can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
TP-472 functions by selectively inhibiting BRD9 and BRD7 bromodomain proteins. These proteins are essential for chromatin remodeling and gene expression regulation. By binding to their bromodomains, TP-472 prevents these proteins from interacting with acetylated lysine residues on histones, leading to altered gene transcription profiles that can inhibit cancer cell growth and survival .
TP-472 exhibits several notable physical and chemical properties:
These properties influence its formulation as a therapeutic agent and its behavior in biological systems .
TP-472 has significant potential in scientific research, particularly in oncology:
Bromodomain-containing proteins function as evolutionarily conserved "epigenetic readers" that decode post-translational lysine acetylation marks on histones. These proteins facilitate the assembly of macromolecular complexes that regulate chromatin accessibility and gene transcription. Bromodomain-containing protein 9 (BRD9) and bromodomain-containing protein 7 (BRD7) are structurally homologous subunits of the SWItch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complexes, which utilize adenosine triphosphate (ATP)-dependent mechanisms to reposition nucleosomes along DNA. BRD9 specifically integrates within the non-canonical BRG1/BRM-associated factor (ncBAF) complex, where its bromodomain recognizes acetylated lysine residues on histone H3 (H3K27ac, H3K14ac) to anchor remodeling activity to specific genomic loci. This molecular function enables BRD9 to regulate transcriptional initiation and elongation at genes controlling cell proliferation, differentiation, and oncogenesis. The structural conservation between BRD9 and BRD7 bromodomains (72% sequence similarity) facilitates their overlapping roles in chromatin dynamics, though each maintains distinct complex associations and target gene specificities [3] [9].
Dysregulation of BRD9/7 occurs across multiple malignancies through both genetic and non-genetic mechanisms. In acute myeloid leukemia, BRD9 sustains MYC expression to maintain undifferentiated cell states. Melanoma exhibits frequent overexpression of BRD9/7 at mRNA and protein levels, correlating with poor prognosis. Transcriptomic analyses of patient tumors reveal coordinated upregulation of BRD9/7 and extracellular matrix genes (ITGB1, COL5A1, FN1), suggesting a pathogenic role in metastasis. Functional studies demonstrate that BRD9 depletion suppresses proliferation in malignant rhabdoid tumors with SMARCB1 mutations, confirming context-dependent oncogenic roles. In uterine leiomyosarcoma, BRD9 regulates cancer stemness via SOX2 and OCT4 transcription. These observations position BRD9/7 as compelling therapeutic targets, particularly in cancers dependent on SWI/SNF remodeling [3] [4] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4